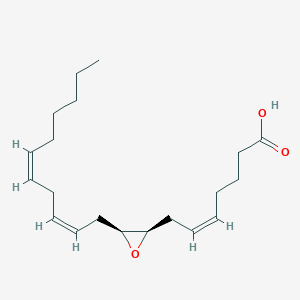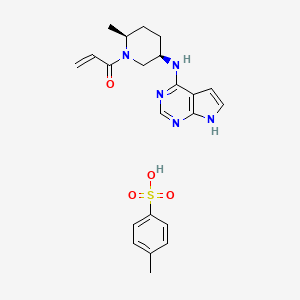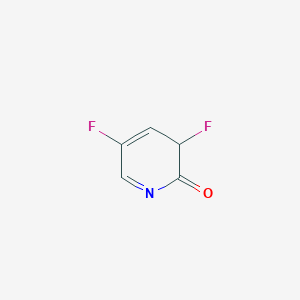
Phenserine tartrate, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenserine tartrate, (+)-, also known as Posiphen, is a synthetic compound that has been investigated for its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease. It is an enantiomer of (-)-phenserine and exhibits neuroprotective and neurotrophic effects. Phenserine tartrate, (+)-, is known for its high bioavailability and solubility, making it a promising candidate for oral administration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenserine tartrate, (+)-, involves the hydrolysis of physostigmine to produce eseroline. This intermediate is then condensed with phenyl isocyanate to form the desired product. The reaction conditions typically involve the use of sodium methoxide in ethanol or sodium butoxide in refluxing butanol for the hydrolysis step. The condensation step can be carried out using sodium methoxide in benzene or sodium in ether/benzene .
Industrial Production Methods
Industrial production of phenserine tartrate, (+)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are employed for the separation and purification of the enantiomers .
Analyse Chemischer Reaktionen
Types of Reactions
Phenserine tartrate, (+)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phenserine oxide, while reduction may yield reduced phenserine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound for studying acetylcholinesterase inhibition and other biochemical processes.
Biology: It has been shown to exhibit neuroprotective effects in cellular and animal models.
Medicine: It is being investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
Phenserine tartrate, (+)-, is a highly selective, reversible acetylcholinesterase inhibitor. It improves memory and cognition by inhibiting the breakdown of acetylcholine in the brain. Additionally, it reduces the production of beta-amyloid precursor protein and beta-amyloid peptide, which are associated with Alzheimer’s disease. The compound exerts its effects through both cholinergic and non-cholinergic pathways .
Vergleich Mit ähnlichen Verbindungen
Phenserine tartrate, (+)-, is similar to other acetylcholinesterase inhibitors such as physostigmine and (-)-phenserine. it has several unique features:
Selectivity: It is more selective for acetylcholinesterase compared to other inhibitors.
Toxicity: It is significantly less toxic than physostigmine.
Mechanism: It has a dual mechanism of action, including anti-amyloid activity, which is not present in other inhibitors.
List of Similar Compounds
- Physostigmine
- (-)-Phenserine
- Donepezil
- Rivastigmine
Phenserine tartrate, (+)-, stands out due to its unique combination of high selectivity, low toxicity, and dual mechanism of action, making it a promising candidate for further research and development in the treatment of neurodegenerative diseases .
Eigenschaften
CAS-Nummer |
865795-23-9 |
|---|---|
Molekularformel |
C24H29N3O8 |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H23N3O2.C4H6O6/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14;5-1(3(7)8)2(6)4(9)10/h4-10,13,18H,11-12H2,1-3H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20+;1-,2-/m01/s1 |
InChI-Schlüssel |
XKKPTCVQEJZDGT-WXJUTALTSA-N |
Isomerische SMILES |
C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)



![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)




![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)
